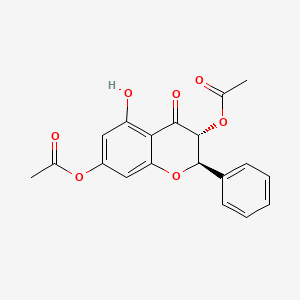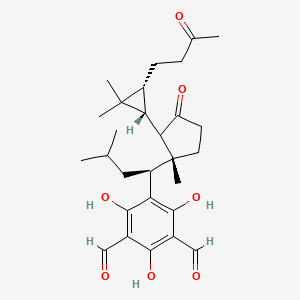
3,7-O-Diacetylpinobanksin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex molecules like 3,7-O-Diacetylpinobanksin often involves multi-step chemical reactions, starting from simpler precursors. For instance, a related synthesis involves the preparation of diacetate derivatives from diene precursors through regioselective synthesis methods, followed by acetylation and rearrangement reactions to yield final products (Van Arnum et al., 2004).
Molecular Structure Analysis
The molecular structure of compounds like this compound is crucial for understanding their chemical behavior and potential applications. X-ray crystallography and other spectroscopic methods such as NMR and IR spectroscopy are commonly used to determine the precise arrangement of atoms within a molecule. For example, the structure of a related compound, 1,6-diacetyl-3,4,7,8-tetramethyl-2,5-dithioglycoluril, was elucidated using X-ray crystallography, revealing the coplanar and twisted arrangements of acetyl groups relative to the thioureido rings (Cow, 1998).
Chemical Reactions and Properties
The chemical reactivity of this compound is influenced by its functional groups and molecular structure. Reactions such as acetylation, reduction, and carbonyl reduction are common in the modification of such compounds to achieve desired properties or to produce derivatives with specific functions. For example, the production of (3S)-acetoin from diacetyl involves the reduction of carbonyl groups using specific enzymes, demonstrating the chemical transformations possible with diacetyl compounds (Gao et al., 2013).
Applications De Recherche Scientifique
Histone Deacetylase Inhibition : A study by Massa et al. (2001) discusses synthetic histone deacetylase (HDAC) inhibitors, which are important in cancer therapy and epigenetic regulation (Massa et al., 2001).
Airway Basal Cell Injury Research : McGraw et al. (2020) investigated diacetyl-induced airway basal cell injury, which has implications for understanding respiratory diseases and e-cigarette effects (McGraw et al., 2020).
Drug Discovery Perspective : Drews (2000) offered insights into drug discovery's historical perspective, emphasizing molecular biology and genomics, potentially relevant for developing drugs involving compounds like 3,7-O-Diacetylpinobanksin (Drews, 2000).
Coordination Chemistry and Applications : Mahmoud et al. (2020) explored the coordination chemistry and various applications, including medicinal, of compounds structurally similar to this compound (Mahmoud et al., 2020).
Food and Beverage Industry : Bartowsky and Henschke (2004) reviewed the role of diacetyl in the food and beverage industry, specifically in wine, which could provide context for the use of similar compounds (Bartowsky & Henschke, 2004).
Biotechnological Production : Zhang et al. (2015) focused on the biotechnological production of diacetyl, highlighting genetic engineering approaches that could be applicable to similar compounds (Zhang et al., 2015).
Implantable Biomedical Applications : Khor and Lim (2003) explored the use of chitin and chitosan in implantable biomedical applications, which could be a useful reference for similar biomedical applications of this compound (Khor & Lim, 2003).
Antimicrobial and Antiglycation Activities : Gutiérrez-García et al. (2017) researched DAPG, a compound with antimicrobial and antiglycation activities, potentially relevant for understanding the biological activities of this compound (Gutiérrez-García et al., 2017).
Propriétés
IUPAC Name |
[(2R,3R)-7-acetyloxy-5-hydroxy-4-oxo-2-phenyl-2,3-dihydrochromen-3-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O7/c1-10(20)24-13-8-14(22)16-15(9-13)26-18(12-6-4-3-5-7-12)19(17(16)23)25-11(2)21/h3-9,18-19,22H,1-2H3/t18-,19+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHHPBJCBJRYFGP-MOPGFXCFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(OC2=CC(=CC(=C2C1=O)O)OC(=O)C)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@H](OC2=CC(=CC(=C2C1=O)O)OC(=O)C)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-[3-(1-benzofuran-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2,6-dimethoxyphenyl] ethyl carbonate](/img/no-structure.png)

